molecular formula C10H16N4O B2943573 N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide CAS No. 2243504-33-6

N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B2943573
CAS No.: 2243504-33-6
M. Wt: 208.265
InChI Key: KOUNBJXDTZRHFC-RKDXNWHRSA-N
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Description

N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide is a chiral small molecule of significant interest in early-stage pharmaceutical research and medicinal chemistry. The compound features a synthetically versatile pyrrolidine scaffold, a common motif in bioactive molecules, which is substituted with a methylimidazole heterocycle and an acetamide functional group. The specific (3S,4R) stereochemistry of the pyrrolidine ring is a critical feature for researchers investigating stereospecific interactions with biological targets. This molecular architecture, particularly the imidazole nitrogen atoms capable of serving as hydrogen bond acceptors, suggests potential for exploration in the development of enzyme inhibitors or receptor modulators . As a building block in drug discovery, it provides a complex, pre-organized chiral template for constructing targeted libraries. This compound is intended for use in hit-to-lead optimization studies, probing structure-activity relationships (SAR), and studying molecular recognition events. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7(15)13-9-6-11-5-8(9)10-12-3-4-14(10)2/h3-4,8-9,11H,5-6H2,1-2H3,(H,13,15)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUNBJXDTZRHFC-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CNCC1C2=NC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CNC[C@H]1C2=NC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of the core pyrrolidinyl structure[_{{{CITATION{{{_1{N-(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl .... Key reaction conditions include the use of specific catalysts and solvents to ensure the correct stereochemistry of the final product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet commercial standards.

Chemical Reactions Analysis

Types of Reactions: N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles under different conditions.

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its interactions with biological systems and potential as a therapeutic agent.

  • Medicine: Investigated for its potential use in drug development and disease treatment.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide exerts its effects involves specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to biological responses that are being studied for therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomerism and Imidazole Substitution: N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide ()

This compound shares the pyrrolidine-acetamide backbone but differs in two key aspects:

  • Imidazole Position : The 3-methylimidazol-4-yl group (vs. 1-methylimidazol-2-yl in the target) shifts the heteroaromatic ring’s electronic properties and steric bulk. This positional isomerism could influence interactions with hydrophobic pockets or π-π stacking in target proteins .
Property Target Compound Compound
Molecular Formula C₁₁H₁₈N₄O (free base inferred) C₁₁H₁₈N₄O (free base)
Molecular Weight ~246.3 g/mol (calculated) 295.21 g/mol (with HCl salts)
Key Substituents 1-Methylimidazol-2-yl 3-Methylimidazol-4-yl
Chiral Centers (3S,4R) (3S,4S)

Heterocyclic System Variation: (S)-N-((1-(6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)methyl)acetamide ()

This compound replaces the imidazole ring with a fused imidazo[4,5-b]pyridine system, significantly increasing molecular complexity:

  • Substituent Effects : The 6-chloro and 1,3-dimethylpyrazol-4-yl groups add steric bulk and electron-withdrawing properties, which may alter pharmacokinetic profiles (e.g., metabolic clearance) .
Property Target Compound Compound
Molecular Formula C₁₁H₁₈N₄O C₁₈H₂₂ClN₇O
Molecular Weight ~246.3 g/mol 387.867 g/mol
Aromatic Systems Monocyclic imidazole Bicyclic imidazo-pyridine
Chiral Centers 2 1

Kinase-Targeting Analogs: TRKA Inhibitors ()

Key distinctions include:

  • Functional Groups: The urea linker and fluorophenyl substituent in ’s compound prioritize kinase hinge-binding interactions, whereas the target compound’s acetamide and imidazole may favor different targets (e.g., adenosine receptors) .
  • Synthetic Complexity : Atropisomerism in ’s compound (194) highlights challenges in synthesizing multi-heterocyclic systems compared to the simpler target molecule .

Biological Activity

N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide, also known as Cynometrine, is a compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of Cynometrine, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Cynometrine is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H19N3O2
  • Molecular Weight : 287.34 g/mol

The compound features a pyrrolidine ring substituted with a methylimidazole group and an acetamide moiety, which are critical for its biological activity.

Cynometrine exhibits multiple mechanisms of action that contribute to its biological effects:

  • Receptor Binding : It has been shown to interact with various neurotransmitter receptors, including histamine and NMDA receptors. This interaction suggests potential roles in modulating neurotransmission and synaptic plasticity.
  • Antioxidant Activity : Studies indicate that Cynometrine possesses antioxidant properties, which may protect against oxidative stress in neuronal tissues.
  • Neuroprotective Effects : The compound has demonstrated neuroprotective effects in animal models of neurodegenerative diseases, possibly through its ability to inhibit apoptotic pathways.

Pharmacological Effects

Cynometrine's pharmacological profile includes several noteworthy effects:

  • Antiepileptic Activity : Research has highlighted the compound's potential as an antiepileptic agent. In animal studies, Cynometrine showed significant reductions in seizure frequency and severity, indicating its efficacy in managing epilepsy-related disorders .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro and in vivo, suggesting its potential utility in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of Cynometrine:

  • Seizure Model Study : In a controlled study involving induced seizures in rats, Cynometrine was administered at varying doses. Results showed a dose-dependent reduction in seizure duration and frequency compared to control groups. The study concluded that Cynometrine could be a promising candidate for further development as an antiepileptic drug .
  • Neuroprotection Study : A separate study evaluated the neuroprotective effects of Cynometrine against oxidative stress-induced neuronal damage. The results indicated that treatment with Cynometrine significantly reduced markers of oxidative stress and apoptosis in cultured neuronal cells .
  • Inflammation Model Study : In an experimental model of inflammation induced by lipopolysaccharide (LPS), Cynometrine exhibited a marked decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory therapeutic agent .

Table 1: Summary of Biological Activities of Cynometrine

Biological ActivityEffect ObservedReference
AntiepilepticReduced seizure frequency and duration
NeuroprotectiveDecreased oxidative stress markers
Anti-inflammatoryReduced pro-inflammatory cytokines
PropertyValue
Molecular FormulaC16H19N3O2
Molecular Weight287.34 g/mol
SolubilitySoluble in DMSO and ethanol

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A stepwise approach is typically employed, starting with chiral pyrrolidine precursors. For example, coupling (3S,4R)-3-aminopyrrolidine derivatives with 1-methylimidazole-2-carboxylic acid via amide bond formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt). Reaction optimization includes controlling temperature (e.g., 60°C in acetonitrile under inert atmosphere) and stoichiometric ratios to minimize racemization. Post-synthesis purification via prep-LCMS ensures enantiomeric purity, with yields reported around 51.8% under optimized conditions . Solvent selection (e.g., acetonitrile or THF) and base additives (e.g., triethylamine) are critical for improving efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., polysaccharide-based columns).
  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., imidazole substitution pattern) and stereochemistry via coupling constants (e.g., pyrrolidine ring protons).
  • X-ray crystallography : Definitive proof of absolute configuration, particularly for resolving (3S,4R) stereochemistry .
  • LCMS : Validates molecular weight (e.g., [M+H]+ = 433.2) and purity (>95%) .

Q. What are the primary biological targets identified for this compound in current studies?

  • Methodological Answer : Target identification involves kinase inhibition assays (e.g., ATP-binding site profiling) and GPCR screening . Structural analogs with pyrrolidine-imidazole scaffolds show activity against kinases like PI3Kα and tyrosine kinases, suggesting potential shared targets. Computational target prediction tools (e.g., SwissTargetPrediction) and SAR studies on related compounds (e.g., fluorophenyl-substituted analogs) further narrow candidate targets .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo activity data for this compound?

  • Methodological Answer : Contradictions often arise from metabolic instability or off-target effects . Strategies include:

  • Pharmacokinetic profiling : Assess metabolic pathways using liver microsomes or hepatocyte assays to identify vulnerable sites (e.g., esterase-sensitive acetamide groups).
  • Prodrug modification : Introduce hydrolyzable groups (e.g., tert-butyl carbamates) to enhance bioavailability .
  • In vivo imaging : Use radiolabeled analogs (e.g., 11^{11}C or 18^{18}F isotopes) to track tissue distribution and target engagement .

Q. What strategies enhance metabolic stability while maintaining target affinity?

  • Methodological Answer :

  • Isosteric replacement : Substitute the acetamide group with a bioisostere (e.g., sulfonamide or urea) to reduce susceptibility to hydrolysis.
  • Steric shielding : Introduce bulky substituents (e.g., trifluoromethyl groups) near metabolically labile sites .
  • SAR-guided optimization : Test analogs with modified pyrrolidine ring substituents (e.g., methoxyethyl groups) to balance lipophilicity and solubility .

Q. How can computational models predict binding interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate binding poses in kinase ATP pockets. Focus on hydrogen bonding with imidazole nitrogen and hydrophobic interactions with the pyrrolidine ring.
  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to identify critical residues for affinity.
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding energy contributions, guiding prioritization of synthetic analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Solubility discrepancies often stem from pH-dependent ionization (e.g., imidazole protonation). Systematic measurements using:

  • HPLC-UV : Quantify solubility in buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol).
  • LogD analysis : Determine partition coefficients at pH 5.5 and 7.4 to guide formulation strategies (e.g., salt formation with HCl or citric acid) .

Structural and Functional Analogues

Q. What structural analogs of this compound are reported in patents, and how do they inform SAR?

  • Methodological Answer : Patent EP3154959 discloses analogs with fluorophenyl and methoxyethyl groups on the pyrrolidine ring, showing enhanced kinase selectivity. Key modifications include:

  • Substitution at C4 : Trifluoromethyl groups improve metabolic stability.
  • N-methylation : Reduces off-target binding to adenosine receptors .

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